molecular formula C9H7NO3S B3059672 Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate CAS No. 111042-98-9

Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B3059672
CAS No.: 111042-98-9
M. Wt: 209.22
InChI Key: XHUQSLOQAMJFNH-UHFFFAOYSA-N
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Description

Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential anti-inflammatory properties . This compound is characterized by a thieno[3,2-b]pyridine core structure, which is a fused ring system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate typically involves the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate and anhydrous dimethylformamide (DMF). The reaction mixture is heated to 100°C under a nitrogen atmosphere for 21 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The aqueous phase is acidified with concentrated hydrochloric acid and re-extracted with ethyl acetate. The combined ethyl acetate extracts are dried over magnesium sulfate, filtered, and evaporated under reduced pressure to yield the desired product as brown crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the laboratory synthesis methods can be scaled up for industrial applications. The key steps involve maintaining anhydrous conditions, precise temperature control, and efficient extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate is unique due to its specific thieno[3,2-b]pyridine core structure, which imparts distinct chemical and biological properties. Its potential anti-inflammatory and anticancer activities make it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)8-7(11)6-5(14-8)3-2-4-10-6/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUQSLOQAMJFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001224611
Record name Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111042-98-9
Record name Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111042-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate
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